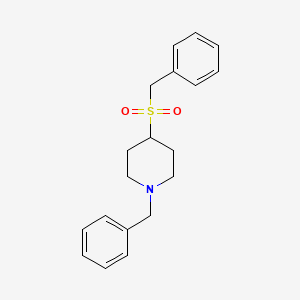

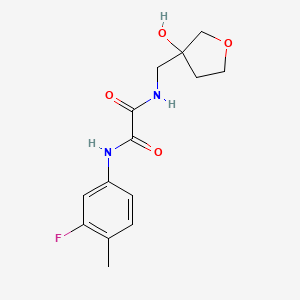

![molecular formula C20H20N2O2 B2991856 7-[(3-Hydroxyphenyl)pyrrolidinylmethyl]quinolin-8-ol CAS No. 315234-68-5](/img/structure/B2991856.png)

7-[(3-Hydroxyphenyl)pyrrolidinylmethyl]quinolin-8-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

7-[(3-Hydroxyphenyl)pyrrolidinylmethyl]quinolin-8-ol, also known as PQQ, is a redox cofactor that is involved in several biological processes. It was first identified as a growth factor for bacteria and later found to have similar functions in higher organisms. PQQ has been the focus of extensive research due to its potential therapeutic applications in various diseases.

科学的研究の応用

Anti-Corrosion Properties

Research indicates the effectiveness of hydroxyquinoline derivatives, including compounds structurally related to 7-[(3-Hydroxyphenyl)pyrrolidinylmethyl]quinolin-8-ol, as anti-corrosion agents. In a study focused on mild steel protection in acidic environments, derivatives demonstrated high efficiency, reaching up to 90% effectiveness in preventing corrosion. These findings suggest potential applications in industrial settings where metal preservation is crucial (Dhaybia Douche et al., 2020).

Catalytic Activity in Organic Synthesis

Another study explored the use of 8-hydroxyquinoline (oxine) derivatives as catalysts in amine and copper-free Sonogashira coupling reactions. The research highlighted the synthesis of unsymmetrical pincer ligands with an oxine core, demonstrating significant efficiency in catalyzing the coupling process. This suggests the potential of 7-[(3-Hydroxyphenyl)pyrrolidinylmethyl]quinolin-8-ol derivatives in facilitating various organic synthesis reactions (Satyendra Kumar et al., 2017).

Chemosensory Applications

The development of chemosensors based on hydroxyquinoline derivatives for detecting specific ions or molecules has been demonstrated. For example, a study introduced a chemosensor for selective cyanide detection in aqueous solutions, showcasing the potential of hydroxyquinoline frameworks in environmental monitoring and safety applications (Y. Na et al., 2014).

Antitumor Activity

Research into the antiproliferative properties of quinolin-4-ones bearing a pyrrolidinyl group has shown promising results against various human cancer cell lines. The potent cytotoxic activity of these compounds, along with minimal effects on normal cell lines, underscores the therapeutic potential of hydroxyquinoline derivatives in cancer treatment (Shih-Ming Huang et al., 2013).

作用機序

Target of Action

Quinoline derivatives, which this compound is a part of, are known to have a wide range of biological activities

Mode of Action

Quinoline derivatives are known to interact with various biological targets, leading to a range of effects

Biochemical Pathways

Quinoline derivatives are known to interact with various biochemical pathways, leading to a range of downstream effects

特性

IUPAC Name |

7-[(3-hydroxyphenyl)-pyrrolidin-1-ylmethyl]quinolin-8-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O2/c23-16-7-3-5-15(13-16)19(22-11-1-2-12-22)17-9-8-14-6-4-10-21-18(14)20(17)24/h3-10,13,19,23-24H,1-2,11-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDKJUKABSCEYAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(C2=CC(=CC=C2)O)C3=C(C4=C(C=CC=N4)C=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

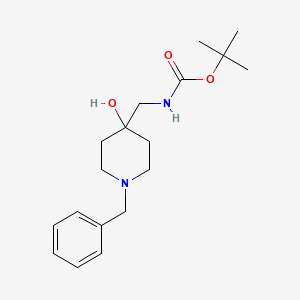

![2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]ethanone](/img/structure/B2991773.png)

![2-[1-(4-Chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-morpholin-4-ylethanone](/img/structure/B2991782.png)

![N-(1-cyano-2,2-dimethylpropyl)-2-[(3,5-difluorophenyl)formamido]acetamide](/img/structure/B2991783.png)

![3-Phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B2991786.png)

![7-ethyl-8-methyl-6-oxo-N-(o-tolyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2991787.png)

![2-(4-fluorophenyl)-5-(2-methylbenzyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2991788.png)

![6,7-Dimethyl-3-[2-oxo-2-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]ethyl]-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2991795.png)